N-(4-bromo-2-fluorophenyl)-2-nitrobenzenesulfonamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C12H8BrFNO4S. This compound is characterized by the presence of a bromine atom, a fluorine atom, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 4-bromo-2-fluoroaniline with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The sulfonamide group can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize the sulfonamide group.
Major Products Formed
Substitution: Formation of N-(4-iodo-2-fluorophenyl)-2-nitrobenzenesulfonamide.
Reduction: Formation of N-(4-bromo-2-fluorophenyl)-2-aminobenzenesulfonamide.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-nitrobenzenesulfonamide is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific pathways.
Industry: As an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the nitro and sulfonamide groups plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-bromo-2-fluorophenyl)-2-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the nitro and sulfonamide groups, makes it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H8BrFN2O4S |
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Molecular Weight |
375.17 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H8BrFN2O4S/c13-8-5-6-10(9(14)7-8)15-21(19,20)12-4-2-1-3-11(12)16(17)18/h1-7,15H |
InChI Key |
JBFZLDMXOALGCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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